
2-(1-carboxypropoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Carboxypropoxy)butanoic acid, also known as 2-CPBA, is an organic compound belonging to the carboxylic acid family. It is a colorless, odorless, crystalline solid with a molecular formula of C6H10O4. It is soluble in water and has a melting point of 107-108°C. 2-CPBA is used in a variety of applications, including organic synthesis, biochemistry, and pharmaceuticals.
Mecanismo De Acción
2-(1-carboxypropoxy)butanoic acid is a weak acid that can reversibly bind to amino acid residues in proteins. By binding to these residues, it can modulate the activity of enzymes and other proteins. It can also interact with DNA, altering its structure and function.
Biochemical and Physiological Effects
2-(1-carboxypropoxy)butanoic acid has been shown to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. It has also been shown to inhibit the binding of proteins to DNA, and to alter the structure and function of membrane proteins. In addition, it has been shown to have antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-carboxypropoxy)butanoic acid has several advantages for use in lab experiments. It is inexpensive and readily available, and its solubility in water makes it easy to use. It is also relatively stable, making it suitable for use in long-term experiments. However, its weak acidity makes it difficult to use for experiments involving pH changes.
Direcciones Futuras
In the future, 2-(1-carboxypropoxy)butanoic acid may be used in additional applications, such as drug development and drug delivery. It may also be used to study the structure and function of proteins in greater detail. Additionally, it may be used to study the structure and function of other biomolecules, such as lipids and carbohydrates. Finally, it may be used in the development of new materials, such as nanomaterials and polymers.
Métodos De Síntesis
2-(1-carboxypropoxy)butanoic acid can be synthesized from propionic acid and acetic anhydride in the presence of pyridine. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with cold water. The yield of the reaction is typically around 80%.
Aplicaciones Científicas De Investigación
2-(1-carboxypropoxy)butanoic acid has been used in a variety of scientific research applications. It has been used to study the structure and function of enzymes, to study the binding of proteins to DNA, and to study the structure and function of membrane proteins. It has also been used in the synthesis of a variety of organic compounds, such as peptides, nucleosides, and carbohydrates.
Propiedades
IUPAC Name |
2-(1-carboxypropoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-3-5(7(9)10)13-6(4-2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUARALYJHUDLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC(CC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6613500.png)
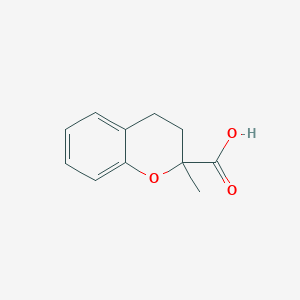



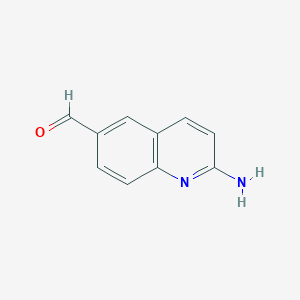

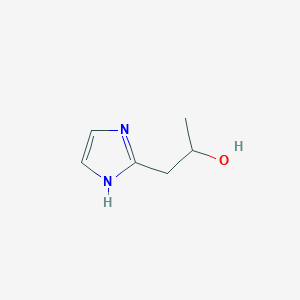
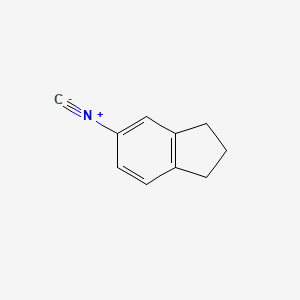
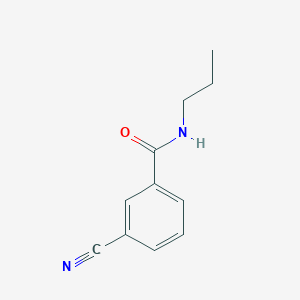
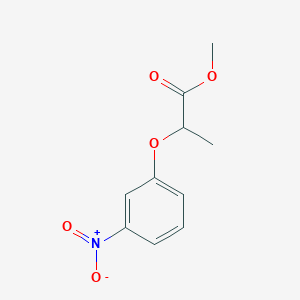
![7-[(octyloxy)methoxy]-3H-phenoxazin-3-one](/img/structure/B6613556.png)

